molecular formula C8H13N3O5 B13571023 N-acetylglycylglycylglycine CAS No. 52773-70-3

N-acetylglycylglycylglycine

Cat. No.: B13571023
CAS No.: 52773-70-3
M. Wt: 231.21 g/mol
InChI Key: VCMVXKBVNGLKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylglycylglycylglycine is a synthetic, N-terminal acetylated tripeptide. As a derivative of the simplest peptide chain, it serves as a fundamental building block and model compound in biochemical and biophysical research . Peptides like this are invaluable for studying peptide transport and absorption mechanisms . In a research context, such acetylated oligoglycine chains are used to investigate the molecular-level interactions between peptide bonds and ions in aqueous saline solutions, which is crucial for understanding the stability and behavior of more complex proteins in biological environments . Furthermore, simple peptides have demonstrated critical roles in cellular studies, such as in the proliferation of specific stem cell types, highlighting their importance in basic life science research . This product is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52773-70-3

Molecular Formula

C8H13N3O5

Molecular Weight

231.21 g/mol

IUPAC Name

2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C8H13N3O5/c1-5(12)9-2-6(13)10-3-7(14)11-4-8(15)16/h2-4H2,1H3,(H,9,12)(H,10,13)(H,11,14)(H,15,16)

InChI Key

VCMVXKBVNGLKQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies for N Acetylglycylglycylglycine and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for N-acetylglycylglycylglycine

Solid-phase peptide synthesis (SPPS) is a cornerstone in the creation of peptides like this compound. This method involves assembling the peptide chain sequentially while one end is attached to an insoluble solid support, or resin. This approach simplifies the purification process as excess reagents and byproducts can be washed away after each step. luxembourg-bio.com Two main orthogonal protection strategies dominate SPPS: Fmoc-based and Boc-based protocols.

Fmoc-Based SPPS Protocols

The 9-fluorenylmethyloxycarbonyl (Fmoc) based strategy is widely used due to its milder deprotection conditions. nih.gov In this method, the N-terminus of the growing peptide chain is protected by the Fmoc group, which is base-labile. The synthesis proceeds from the C-terminus to the N-terminus. For this compound, the first amino acid, glycine (B1666218), is attached to a suitable resin. Each subsequent glycine is added after the Fmoc group of the preceding amino acid is removed, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.com

A typical Fmoc-SPPS cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide with a piperidine solution.

Washing: Rinsing the resin to remove excess deprotection reagent and the cleaved Fmoc byproduct.

Coupling: Addition of the next Fmoc-protected amino acid, which has been activated by a coupling reagent, to the free N-terminus of the resin-bound peptide.

Washing: Rinsing the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired tripeptide, glycylglycylglycine, is assembled on the resin.

Boc-Based SPPS Protocols

The tert-butyloxycarbonyl (Boc) based strategy represents the classical approach to SPPS. peptide.com The Boc group, which protects the N-terminus, is acid-labile and is typically removed with trifluoroacetic acid (TFA). peptide.com While effective, this method requires the use of strong acids, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for the final cleavage of the peptide from the resin, which necessitates specialized equipment. peptide.comspringernature.com

Boc-SPPS can be advantageous for synthesizing hydrophobic peptides or those prone to aggregation, as the protonated N-terminus after Boc removal can reduce intermolecular hydrogen bonding. peptide.compeptide.com The synthesis cycle is analogous to the Fmoc strategy, involving deprotection, washing, and coupling steps. A key difference is the use of an in situ neutralization protocol in modern Boc chemistry, where neutralization of the N-terminal amine occurs simultaneously with the coupling of the next amino acid. peptide.com

FeatureFmoc-Based SPPSBoc-Based SPPS
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Reagent Base (e.g., Piperidine)Acid (e.g., TFA)
Final Cleavage Mild Acid (e.g., TFA)Strong Acid (e.g., HF, TFMSA)
Advantages Milder conditions, no special equipment for cleavage. peptide.comGood for hydrophobic/aggregating sequences. peptide.compeptide.com
Disadvantages Potential for side reactions with base-labile protecting groups.Requires specialized equipment for handling strong acids. springernature.com

Optimization of Coupling Reagents and Strategies

The formation of the amide bond between amino acids is a critical step that requires a coupling reagent to activate the carboxylic acid group of the incoming amino acid. The choice of coupling reagent can significantly impact the efficiency and purity of the synthesis. bachem.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to increase efficiency and suppress racemization. bachem.compeptide.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient. peptide.comarkat-usa.org PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com Phosphonium reagents are generally more soluble in common solvents like DMF and can lead to cleaner reactions compared to uronium salts. sigmaaldrich.com

Aminium/Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are popular choices. peptide.comsigmaaldrich.com HATU, an aminium salt, is known for its high reactivity and ability to reduce epimerization. peptide.com

Coupling ReagentClassKey Features
DIC/HOBt Carbodiimide/AdditiveStandard, cost-effective, minimizes racemization. peptide.com
PyBOP Phosphonium SaltHighly efficient for difficult couplings. sigmaaldrich.com
HBTU Aminium/Uronium SaltPopular, efficient, and fast-reacting. bachem.compeptide.com
HATU Aminium/Uronium SaltVery fast, less epimerization, good for sterically hindered couplings. peptide.comsigmaaldrich.com

N-Terminal Acetylation Techniques

Once the tripeptide (glycylglycylglycine) is assembled on the solid support, the N-terminus must be acetylated. This "capping" step removes the positive charge from the N-terminal amine and can increase the peptide's stability against enzymatic degradation. jpt.comformulationbio.com

The most common method for N-terminal acetylation on-resin is treatment with acetic anhydride (B1165640). wpmucdn.com This reaction is typically performed in a solvent like DMF or dichloromethane (B109758) (DCM), often with a base such as diisopropylethylamine (DIPEA) or N-methylimidazole (NMI) to facilitate the reaction. luxembourg-bio.comwpmucdn.com A solution of 10% acetic anhydride in DMF is a common protocol. wpmucdn.com The reaction involves the nucleophilic attack of the free N-terminal amine on the acetic anhydride, resulting in the acetylated peptide and acetic acid as a byproduct. wpmucdn.com

An alternative, highly efficient method utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ at room temperature. formulationbio.comrsc.org This approach has been shown to give high yields regardless of the peptide's structure or sequence. formulationbio.comrsc.org

Resin Selection and Cleavage Strategies

The choice of solid support (resin) is crucial and depends on the synthesis strategy (Fmoc or Boc) and the desired C-terminal functionality (acid or amide). peptide.com For synthesizing this compound as a C-terminal carboxylic acid, Wang resin is commonly used in Fmoc-SPPS, while Merrifield resin is a standard for Boc-SPPS. peptide.com If a C-terminal amide were desired, a Rink amide or MBHA resin would be appropriate. peptide.com

The loading capacity of the resin (the amount of reactive sites per gram) is another important consideration. For a short peptide like a tripeptide, a higher substitution resin (1.3-2.0 mmol/g) can be utilized. peptide.com

Final cleavage from the resin and removal of any side-chain protecting groups is the last step of SPPS.

For Fmoc-SPPS on Wang resin: The peptide is cleaved using a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.com This cocktail also includes "scavengers" like water, triisopropylsilane (B1312306) (TIS), and phenol (B47542) to capture the reactive carbocations generated from the cleavage of protecting groups, thus preventing side reactions. wpmucdn.comnih.gov A common cleavage cocktail is Reagent B (TFA:H2O:phenol:TIS = 88:5:5:2). nih.gov

For Boc-SPPS on Merrifield resin: Cleavage requires much harsher conditions, typically treatment with liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comspringernature.com This process necessitates specialized, corrosion-resistant laboratory equipment. springernature.com

Solution-Phase Peptide Synthesis (LPPS) of this compound

Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, involves carrying out the reactions in a homogeneous solution. While SPPS is often preferred for its simplicity and speed, LPPS is highly suitable for large-scale synthesis of specific peptides. google.comyoutube.com

In LPPS, each intermediate dipeptide and tripeptide must be isolated and purified before proceeding to the next coupling step. youtube.com This can be a labor-intensive process involving techniques like extraction and crystallization. nih.gov

The synthesis of this compound in solution would typically start with the coupling of N-acetylglycine to a C-terminally protected glycine (e.g., glycine methyl ester). The resulting dipeptide, N-acetylglycylglycine methyl ester, would be deprotected at the C-terminus and then coupled with another C-terminally protected glycine. The final step would involve the deprotection of the C-terminus to yield this compound.

Recent advancements in LPPS include the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatography by using a purification-assisting auxiliary group. This can reduce solvent usage and waste. nih.gov Another innovative approach is the PEPSTAR method, which uses a "nanostar" support in a one-pot process combined with organic solvent nanofiltration for purification. nih.govnih.gov

While traditional LPPS can be more complex for long peptides, for a short, well-defined peptide like this compound, it remains a viable and scalable synthetic route.

Fragment Condensation Methods

Fragment condensation is a strategic approach in peptide synthesis where smaller, pre-synthesized peptide fragments are coupled together. nih.gov This "convergent" strategy can be more efficient for producing larger peptides compared to a linear, one-amino-acid-at-a-time (stepwise) synthesis. researchgate.net In the context of this compound, the synthesis could involve the coupling of N-acetylglycine with glycylglycine (B550881) or N-acetylglycylglycine with a single glycine unit.

The key advantage of this method is that the intermediate fragments can be purified separately, which can simplify the purification of the final product. google.com The coupling of fragments is typically achieved using activating reagents that convert the C-terminal carboxylic acid of one fragment into a more reactive species, facilitating its reaction with the N-terminal amine of the other fragment.

A significant challenge in fragment condensation is the potential for low coupling yields and the risk of racemization at the C-terminal amino acid of the activated fragment. 5z.com However, since glycine is not chiral, the risk of racemization is not a concern in the synthesis of this compound. The choice of solvent and coupling reagents is critical to ensure the solubility of the protected fragments and to drive the reaction to completion. researchgate.net5z.com A "swelling volume" method, where reactants are dissolved in a minimal amount of solvent needed to swell the resin in solid-phase synthesis, has been shown to significantly improve yields. researchgate.net5z.com

Table 1: Comparison of Conventional vs. Swelling Volume Fragment Condensation

FeatureConventional MethodSwelling Volume Method
Reactant Concentration LowerHigher (Maximal)
Molar Excess of Fragment HigherLower (e.g., 1.5 equivalents) 5z.com
Solvent Volume LargerMinimal (Swelling Volume) 5z.com
Reported Yield 21% (for a model peptide) researchgate.net81% (for the same model peptide) researchgate.net

Protecting Group Schemes in LPPS

Liquid-Phase Peptide Synthesis (LPPS) combines the advantages of solid-phase and solution-phase synthesis. In LPPS, the growing peptide chain is attached to a soluble polymer support, which allows for homogeneous reaction conditions and purification by precipitation. The use of protecting groups is fundamental to prevent unwanted side reactions at the N-terminal amine and any side chains. organic-chemistry.org

For the synthesis of this compound, the primary concern is the protection of the N-terminal amine of the growing peptide chain between coupling steps. The N-acetyl group on the final product serves as a permanent protecting group for the N-terminus of the first glycine residue. During the synthesis of the glycylglycylglycine backbone, temporary protecting groups are used.

The two most common N-terminal protecting groups used in peptide synthesis are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). organic-chemistry.org

Boc Group: This group is acid-labile and is typically removed using acids like trifluoroacetic acid (TFA).

Fmoc Group: This group is base-labile and is removed using a secondary amine, most commonly piperidine.

An orthogonal protecting group strategy is often employed, where the temporary N-terminal protecting group and any side-chain protecting groups can be removed under different conditions. organic-chemistry.org For this compound, which has no side chains, the scheme is straightforward. The synthesis would start with a C-terminally protected glycine. Then, successive couplings with N-terminally protected glycine would be performed, with deprotection steps in between. The final step would involve coupling with N-acetylglycine.

Chemoenzymatic and Other Emerging Synthetic Approaches for this compound

Chemoenzymatic synthesis merges the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally friendly processes. rsc.orgresearchgate.net This approach is increasingly being explored for peptide synthesis.

Enzyme Selection and Reaction Optimization

The key to a successful chemoenzymatic synthesis is the selection of an appropriate enzyme. For peptide bond formation, ligases or certain proteases (used in reverse) are employed. These enzymes can offer high selectivity, reducing the need for extensive protecting group strategies. nih.gov

For the synthesis of this compound, an enzyme would need to be able to recognize and couple the glycine units. The reaction conditions, such as pH, temperature, and solvent, must be optimized to favor the synthetic reaction over the hydrolytic reaction (peptide bond cleavage), which is the natural function of many proteases. nih.gov Immobilization of the enzyme can improve its stability and allow for easier separation from the reaction mixture, making the process more scalable and cost-effective.

Stereoselectivity and Regioselectivity Considerations

Enzymes are known for their exceptional stereoselectivity, meaning they can distinguish between different stereoisomers of a substrate. While glycine is achiral, this property is crucial for the synthesis of analogues of this compound that contain chiral amino acids, ensuring the production of a single, desired stereoisomer.

Regioselectivity refers to the ability to control which functional groups react in a molecule with multiple reactive sites. In peptide synthesis, this means ensuring that the amide bond forms specifically between the correct carboxyl and amino groups to yield the desired peptide sequence. youtube.com The inherent specificity of enzymes largely guarantees high regioselectivity, preventing the formation of isomeric byproducts and simplifying the purification process. youtube.com

Purification Strategies for Synthetic this compound

The final and crucial step in any synthetic process is the purification of the target compound. For peptides, achieving high purity is essential for their use in biological or biochemical studies.

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the purification of synthetic peptides. nih.gov It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). rsc.org

For a relatively polar and small peptide like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile.

The separation is based on the hydrophobicity of the components. More hydrophobic molecules interact more strongly with the nonpolar stationary phase and thus elute later. A gradient of increasing organic solvent in the mobile phase is typically used to elute the bound components. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

Table 2: Typical Parameters for HPLC Purification of Peptides

ParameterDescriptionTypical Value/Condition
Technique Reversed-Phase HPLCRP-HPLC
Stationary Phase Nonpolar, often silica-basedC18 or C8
Mobile Phase A Aqueous solventWater with 0.1% TFA
Mobile Phase B Organic solventAcetonitrile with 0.1% TFA
Elution GradientIncreasing concentration of Mobile Phase B
Detection UV Absorbance214 nm (peptide bond) and 280 nm (aromatic residues)

The purity of the collected fractions is typically assessed by analytical HPLC, and the identity of the product is confirmed by mass spectrometry. researchgate.net

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a powerful technique for separating molecules based on their size or hydrodynamic volume. waters.comchromatographyonline.com It is particularly useful for separating the desired full-length peptide from smaller impurities. In SEC, a column is packed with a porous gel matrix. Larger molecules that are excluded from the pores of the gel travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. nih.gov

For the purification of a small peptide like this compound, a gel with an appropriate fractionation range is selected. The mobile phase is typically an aqueous buffer, and the conditions are generally mild, which helps to preserve the integrity of the peptide.

Table 2: General Conditions for SEC Purification of Small Peptides

ParameterConditionPurpose
Stationary Phase Gel with appropriate pore size (e.g., Sephadex G-10, Bio-Gel P-2)To allow for effective separation based on size.
Mobile Phase Aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate)To maintain the native conformation of the peptide and ensure proper elution.
pH Near neutral (e.g., pH 6-8)To avoid degradation or unwanted interactions with the column matrix.
Flow Rate Low to moderateTo allow for sufficient interaction time and achieve good resolution.
Detection UV absorbance at 210-220 nmTo monitor the elution of the peptide backbone.

Crystallization and Recrystallization Techniques

Crystallization is a highly effective method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in lower concentrations, tend to remain in the solution (mother liquor).

Recrystallization is a subsequent purification step where the crystalline material is dissolved again and re-crystallized to achieve an even higher level of purity. The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. athabascau.ca

For this compound, a polar solvent or a mixture of solvents would likely be suitable, given its peptide nature and the presence of the acetyl group. A detailed procedure for the recrystallization of the related compound, acetylglycine, involves dissolving it in hot water and allowing it to cool, which suggests that water could be a good starting solvent for developing a crystallization protocol for this compound. orgsyn.org The process can be influenced by factors such as pH and the presence of seeding crystals. nih.govresearchgate.netnih.gov

Table 3: General Steps for Recrystallization

StepProcedureKey Considerations
1. Solvent Selection Test the solubility of the crude product in various solvents at different temperatures.The compound should have high solubility in the hot solvent and low solubility in the cold solvent.
2. Dissolution Dissolve the crude product in a minimum amount of the hot solvent.Using excess solvent will reduce the yield.
3. Decoloration (if needed) Add activated charcoal to remove colored impurities.Charcoal should be added to the hot solution and then filtered out.
4. Hot Filtration (if needed) Filter the hot solution to remove any insoluble impurities.This step should be done quickly to prevent premature crystallization.
5. Cooling and Crystallization Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.Slow cooling promotes the formation of larger, purer crystals.
6. Crystal Collection Collect the crystals by vacuum filtration.The crystals are washed with a small amount of cold solvent.
7. Drying Dry the crystals to remove any residual solvent.Drying can be done in a desiccator or a vacuum oven at a suitable temperature.

Conformational and Structural Elucidation of N Acetylglycylglycylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-acetylglycylglycylglycine

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the detailed structural elucidation of molecules like this compound in solution. wikipedia.org It provides information on the chemical environment of individual atoms, their connectivity, and spatial proximity, which are essential for determining molecular conformation and dynamics. wikipedia.orgnih.gov

1D and 2D NMR Techniques (e.g., COSY, TOCSY, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information about the number and type of chemical environments within the molecule. researchgate.net However, due to signal overlap, especially in complex molecules, two-dimensional (2D) NMR experiments are indispensable for complete structural assignment. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear 2D technique identifies protons that are coupled to each other, typically through two or three chemical bonds (²J or ³J coupling). uio.nooxinst.com Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of adjacent protons along the peptide backbone and side chains. nanalysis.com For this compound, COSY experiments would reveal correlations between the NH and CαH protons within each glycine (B1666218) residue.

Total Correlation Spectroscopy (TOCSY): TOCSY is similar to COSY but extends the correlation to an entire spin system. nanalysis.com It shows correlations between a given proton and all other protons within the same coupled network, not just the directly adjacent ones. oxinst.com This is particularly useful for identifying all protons belonging to a specific amino acid residue in a peptide. nanalysis.com In this compound, a TOCSY experiment would show correlations connecting the NH proton of a specific glycine to both of its CαH protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. uio.no The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for determining the three-dimensional folding and conformation of the peptide chain.

Chemical Shift Assignment and J-Coupling Constant Analysis

The precise assignment of each resonance in the ¹H and ¹³C NMR spectra to a specific nucleus in the molecule is the foundational step for structural analysis. rsc.org The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is determined by the molecular conformation. nih.gov For peptides, chemical shifts are indicative of secondary structure elements.

Once assigned, scalar or J-coupling constants can be measured from the splitting patterns of the NMR signals. libretexts.org The magnitude of the three-bond coupling constant (³J) between adjacent nuclei, such as the amide proton (NH) and the alpha-proton (CαH), is related to the dihedral angle (φ) between them via the Karplus equation. nmrwiki.orgmagritek.com This relationship is fundamental for determining the backbone conformation of peptides.

Table 1: Representative ¹H Chemical Shifts for Glycine Residues in a Peptide Chain Note: Specific values for this compound may vary based on solvent and temperature. This table provides typical ranges.

Proton Type Typical Chemical Shift (ppm)
Amide (NH) 8.0 - 8.5
Alpha (α-CH₂) 3.8 - 4.2

Table 2: Karplus Relationship for ³J(HN,Hα) Coupling and Dihedral Angle (φ) Note: This table illustrates the general principle of how J-coupling constants relate to peptide backbone angles.

Dihedral Angle (φ) Expected ³J(HN,Hα) (Hz)
-160° (trans, β-sheet) ~9 - 10
-60° (gauche, α-helix) ~4 - 5
180° ~8 - 9
60° ~1 - 3

Conformational Dynamics and Exchange Processes by Dynamic NMR

This compound is not a static molecule but exists as an ensemble of rapidly interconverting conformers. Dynamic NMR (DNMR) spectroscopy is used to study these motional processes, such as bond rotations or proton exchange, that occur on the NMR timescale. ucl.ac.ukfu-berlin.de

When the rate of exchange between different conformations is comparable to the difference in the resonance frequencies of the nuclei in those conformations, the NMR signals can broaden significantly. umn.edu At higher temperatures, if the exchange becomes very fast, the broadened signals coalesce into a single, sharp peak at an averaged chemical shift. ucl.ac.uk By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rates of these dynamic processes and the energy barriers associated with them. ucl.ac.ukumn.edu

Solvent and Temperature Effects on this compound Conformation

The conformation of peptides is highly sensitive to the surrounding environment. Changes in solvent polarity or temperature can significantly alter the conformational equilibrium of this compound. nih.govscielo.org.mx

Solvent Effects: The polarity of the solvent affects the stability of different conformations. researchgate.net For example, polar solvents can form hydrogen bonds with the peptide's amide groups, competing with and disrupting intramolecular hydrogen bonds that might stabilize specific folded structures. nih.gov These changes are observable as shifts in the resonance positions and alterations in J-coupling and NOE patterns in the NMR spectrum. nih.gov

Temperature Effects: Varying the temperature can shift the equilibrium between different conformational states. umn.edu As discussed in the context of dynamic NMR, increasing the temperature provides more thermal energy, allowing the molecule to overcome rotational energy barriers more easily and sample a wider range of conformations. This is reflected in the NMR spectrum through changes in chemical shifts and the coalescence of signals.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins and peptides in solution. creative-proteomics.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. photophysics.com The peptide bond is the principal chromophore in the far-UV region (190-250 nm), and its arrangement in regular secondary structures like α-helices, β-sheets, or turns gives rise to characteristic CD spectra. creative-proteomics.comphotophysics.com

For a short, flexible peptide like this compound, the CD spectrum is typically dominated by signals corresponding to a random coil or disordered conformation. However, subtle deviations from a pure random coil spectrum can indicate a propensity to adopt specific turn-like structures or the polyproline II (PPII) helix, a common conformation for oligoglycine sequences. Quantitative analysis of the CD spectrum can provide an estimate of the percentage of different secondary structural elements present in the conformational ensemble. nih.gov

Vibrational Spectroscopy (IR and Raman) of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. illinois.eduedinst.com For peptides, certain vibrational bands, known as the Amide bands, are particularly sensitive to the conformation of the peptide backbone. apacwomen.ac.in

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. illinois.edu

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of light, where the frequency shift between the incident and scattered light corresponds to the molecule's vibrational frequencies. illinois.edu A vibration is Raman-active if it causes a change in the molecule's polarizability. edinst.com

The most informative bands for peptide conformational analysis are the Amide I (primarily C=O stretching) and Amide III (a mix of C-N stretching and N-H in-plane bending) bands. The frequencies of these bands are known to correlate with specific secondary structures.

Table 3: Characteristic Amide I and Amide III Frequencies for Peptide Secondary Structures Note: These are general ranges; specific values for this compound would be determined from its experimental spectra.

Secondary Structure Amide I (cm⁻¹) Amide III (cm⁻¹)
α-Helix 1650–1658 1260–1300
β-Sheet 1620–1640 (low), 1680-1690 (high) 1220–1240
β-Turn 1660–1685 1220-1280

Analysis of the IR and Raman spectra of this compound allows for the identification of the predominant conformations present in the solid state or in solution. researchgate.net

Amide I, II, and III Band Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for probing the secondary structure of peptides and proteins. uni-siegen.deedinst.com The amide groups of the peptide backbone give rise to several characteristic vibrational bands, namely Amide I, II, and III, which are sensitive to the local conformational environment. nih.gov

The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond. mdpi.comresearchgate.net Its frequency is highly sensitive to hydrogen bonding patterns and the secondary structure of the peptide. For instance, higher frequencies are generally associated with β-sheet structures, while lower frequencies are indicative of α-helical or random coil conformations. researchgate.net In the context of this compound, analysis of the Amide I band provides insights into the strength and geometry of intramolecular and intermolecular hydrogen bonds involving the carbonyl oxygen atoms.

The Amide II band, found between 1480 cm⁻¹ and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.netresearchgate.net While also sensitive to conformation, its interpretation can be more complex than the Amide I band. The position of the Amide II band is also influenced by hydrogen bonding, making it a useful secondary probe for structural analysis.

The Amide III band is located in the 1200-1340 cm⁻¹ region and results from a complex mixture of C-N stretching, N-H in-plane bending, and other backbone vibrations. nih.govnih.gov Although generally weaker and more complex than the Amide I and II bands, the Amide III band is also sensitive to the peptide backbone conformation and can provide complementary information, particularly in distinguishing between different types of secondary structures. rug.nl

Amide BandTypical Frequency Range (cm⁻¹)Primary Vibrational ModesStructural Sensitivity
Amide I 1600-1700C=O stretchingHighly sensitive to hydrogen bonding and secondary structure (α-helix, β-sheet, random coil). mdpi.comresearchgate.net
Amide II 1480-1600N-H in-plane bending, C-N stretchingSensitive to hydrogen bonding and conformation. researchgate.netresearchgate.net
Amide III 1200-1340C-N stretching, N-H in-plane bendingComplements Amide I and II in secondary structure analysis. nih.govnih.gov

Hydrogen Bonding Network Probing

The hydrogen bonding network is a critical determinant of the three-dimensional structure of peptides. numberanalytics.com In this compound, both intramolecular and intermolecular hydrogen bonds can form. Intramolecular hydrogen bonds, such as those forming β-turns, involve the carbonyl oxygen of one peptide bond and the N-H group of another along the same chain. Intermolecular hydrogen bonds occur between adjacent peptide chains in the solid state or in concentrated solutions, leading to the formation of aggregated structures like β-sheets. mdpi.com

Vibrational spectroscopy is a key technique for probing these hydrogen bonds. nih.gov The formation of a hydrogen bond typically leads to a decrease in the frequency of the N-H stretching vibration (Amide A band, ~3300-3500 cm⁻¹) and a shift in the positions of the Amide I, II, and III bands. nih.gov The magnitude of these shifts can be correlated with the strength of the hydrogen bonds. By analyzing the vibrational spectra of this compound under different conditions (e.g., in different solvents or in the solid state), it is possible to deduce the nature and extent of the hydrogen bonding network. For instance, the presence of strong intermolecular hydrogen bonds is often indicated by a prominent Amide I band at a frequency characteristic of β-sheet structures. researchgate.net

X-ray Crystallography of this compound

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid. nih.govrcsb.orgrcsb.org This technique is invaluable for determining the precise molecular conformation and the packing of molecules in the crystal lattice.

Crystal Structure Determination and Polymorphism

The determination of the crystal structure of this compound would involve growing single crystals of the compound and then analyzing the diffraction pattern of X-rays passing through the crystal. The diffraction data allows for the calculation of the electron density distribution, from which the positions of the individual atoms can be determined. This reveals the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Polymorphism is the ability of a compound to exist in more than one crystalline form. rsc.orgresearchgate.netesrf.fr Different polymorphs have different arrangements of molecules in the crystal lattice and, consequently, exhibit different physical properties. The existence of polymorphism in this compound would be revealed by obtaining different crystal structures from different crystallization conditions (e.g., different solvents, temperatures, or rates of cooling). Each polymorph would have a unique unit cell and space group. The study of polymorphism is crucial as different crystalline forms can have different stabilities and dissolution rates. While many organic compounds exhibit polymorphism, the specific polymorphic behavior of this compound would require dedicated experimental screening. rsc.orgresearchgate.net

Analysis of Intermolecular and Intramolecular Interactions in the Solid State

Once the crystal structure is determined, a detailed analysis of the intermolecular and intramolecular interactions that stabilize the crystal packing can be performed. nih.gov

Mass Spectrometry (MS) for this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. miamioh.edulibretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. A key feature of ESI is that it typically produces multiply charged ions, which allows for the analysis of large molecules on mass spectrometers with a limited m/z range.

For this compound, ESI-MS would be used to confirm its molecular weight. The singly protonated molecule, [M+H]⁺, would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.

By inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), detailed structural information can be obtained. asianpubs.orgmdpi.com For peptides, fragmentation typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. For this compound, the fragmentation pattern would be expected to show losses corresponding to the glycyl residues.

A hypothetical fragmentation of this compound is presented in the table below. The analysis of a related compound, N-(N-Glycylglycyl)glycine (triglycine), shows characteristic fragmentation patterns that can be used as a reference. nist.gov

Ion TypeFragmentExpected m/z (for [M+H]⁺)
b₁ Ac-Gly~102.05
b₂ Ac-Gly-Gly~159.07
y₁ Gly-COOH~76.04
y₂ Gly-Gly-COOH~133.06

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful analytical technique for the characterization of peptides and other biomolecules. autobio.com.cn It is a soft ionization method that allows for the analysis of large, non-volatile, and thermally labile compounds with minimal fragmentation. acdlabs.com In the context of this compound, MALDI-TOF MS is primarily employed for the precise determination of its molecular weight, thereby confirming its identity.

The fundamental principle of MALDI-TOF MS involves the co-crystallization of the analyte (this compound) with an excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). bruker.comnih.gov This mixture is spotted onto a target plate and allowed to dry. A pulsed laser beam is then directed at the sample spot. The matrix material strongly absorbs the laser energy, leading to its desorption and ionization. autobio.com.cnbruker.com During this process, the energy is transferred to the embedded analyte molecules, facilitating their gentle ionization, predominantly as singly charged ions (e.g., [M+H]⁺). bruker.com This avoidance of significant fragmentation is a key advantage for molecular weight determination. acdlabs.com

Once ionized, the molecules are accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube and reach the detector is directly proportional to its mass-to-charge ratio (m/z). bruker.com By measuring this "time-of-flight," the molecular weight of the analyte can be determined with high accuracy. For this compound, the expected m/z value would correspond to its protonated molecular ion [M+H]⁺.

Table 1. Theoretical and Observed m/z for this compound by MALDI-TOF MS.
CompoundFormulaTheoretical Monoisotopic Mass (Da)Ion SpeciesExpected m/z ([M+H]⁺)
This compoundC₈H₁₃N₃O₅231.0855[M+H]⁺232.0928

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the definitive structural elucidation of peptides like this compound. premierbiosoft.com While MALDI-TOF MS confirms the molecular weight, MS/MS provides detailed information about the amino acid sequence and connectivity by analyzing the fragmentation patterns of a selected precursor ion. nih.govnews-medical.net

The MS/MS experiment involves multiple stages of mass analysis. mdpi.com First, the protonated molecular ion of this compound ([M+H]⁺ at m/z 232.09) is selectively isolated from other ions. This precursor ion is then subjected to fragmentation, typically through Collision-Induced Dissociation (CID). premierbiosoft.com In CID, the precursor ion is collided with neutral gas molecules (such as argon or nitrogen), which imparts internal energy and causes the ion to break apart at its weakest bonds. premierbiosoft.commdpi.com

For peptides, fragmentation predominantly occurs along the amide bonds of the backbone, resulting in a predictable series of fragment ions. The nomenclature for these fragments depends on which side of the cleaved bond retains the charge. If the charge is retained on the N-terminal fragment, the ion is designated as a 'b-ion'. If the charge is retained on the C-terminal fragment, it is called a 'y-ion'.

The N-terminal acetyl group of this compound remains attached to the b-ions, influencing their mass. The analysis of the mass differences between consecutive ions in the b-series or y-series allows for the deduction of the amino acid sequence. For instance, the mass difference between the b₂ and b₁ ions corresponds to the residue mass of the second amino acid (glycine). Similarly, the difference between the y₂ and y₁ ions reveals the residue mass of the N-terminal amino acid (glycine). The resulting fragment ion spectrum serves as a structural fingerprint, confirming the sequence as Acetyl-Gly-Gly-Gly.

Table 2. Predicted MS/MS Fragment Ions for this compound ([M+H]⁺).
Fragment IonStructureTheoretical m/z
b₁CH₃CO-NH-CH₂-CO⁺86.0498
b₂CH₃CO-NH-CH₂-CO-NH-CH₂-CO⁺143.0713
y₁H₂N-CH₂-COOH + H⁺76.0393
y₂H₂N-CH₂-CO-NH-CH₂-COOH + H⁺133.0608

Molecular Interactions and Recognition Mechanisms Involving N Acetylglycylglycylglycine

Non-Covalent Interactions with Other Biomolecules (Non-Human, In Vitro)

In the absence of enzymatic catalysis, N-acetylglycylglycylglycine can engage in various non-covalent interactions with other biomolecules. These interactions are fundamental to its behavior in biological systems and can be studied in detail using in vitro models.

The interaction of small molecules with proteins is a key area of study in pharmacology and biochemistry. Bovine serum albumin (BSA) is a well-characterized model protein often used for such binding studies due to its structural homology to human serum albumin. semanticscholar.org The binding of a ligand like this compound to BSA can be driven by a combination of forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov

The interaction can be quantified by determining the binding constant (Kb) and the number of binding sites (n) using techniques like fluorescence quenching. In a typical experiment, the intrinsic fluorescence of BSA (due to its tryptophan and tyrosine residues) is quenched upon binding of a ligand. The extent of quenching can be used to calculate the binding parameters. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes can also be determined to understand the nature of the binding forces. semanticscholar.org

Table 2: Representative Binding Parameters for Ligand-BSA Interactions

LigandBinding Constant (Kb) (L·mol-1)Number of Binding Sites (n)Dominant Interacting Forces
6P2.5 × 105 – 4.8 × 103~1Van der Waals, Hydrogen bonding
Neomycin4.96 x 10-7 (KD)Not specifiedVan der Waals, Hydrogen bonding
Sildenafil Citrate1.35 x 105~1Not specified

Note: This table presents data for other ligands to illustrate the types of parameters obtained in BSA binding studies. Data for this compound is not currently available.

The interaction of peptides with lipid membranes is crucial for many biological functions. The N-terminal acetylation of peptides can have a significant impact on these interactions. Studies on N-terminally acetylated α-synuclein have shown that this modification increases the helicity of the N-terminal region and enhances its affinity for lipid vesicles. nih.gov The acetyl group neutralizes the positive charge of the N-terminal amine, which might be expected to weaken electrostatic interactions with negatively charged membranes. However, the increased helicity can lead to a more stable insertion into the lipid bilayer, ultimately strengthening the binding. nih.gov

Model membrane systems, such as vesicles made of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), are often used to study these interactions. nih.govfrontiersin.org The interaction of this compound with a POPC bilayer would likely be weak, as the peptide is small and lacks significant hydrophobic side chains. However, the N-acetyl group could provide a small hydrophobic anchor to interact with the acyl chains of the lipids. The peptide backbone can form hydrogen bonds with the phosphate (B84403) and carbonyl groups of the lipid headgroups.

The nature of the interaction can be influenced by the properties of the lipid bilayer itself. For instance, the presence of cholesterol can alter membrane fluidity and packing, which in turn can affect peptide binding. nih.gov Furthermore, the introduction of a lipid moiety to an N-acetylated tripeptide has been shown to dramatically influence its self-assembly and interaction with model membranes, leading to the formation of structures like nanofibers and nanobelts. frontiersin.org

This compound possesses several potential donor atoms for metal ion coordination, including the oxygen atoms of the acetyl and peptide carbonyl groups, and the nitrogen atoms of the peptide bonds. This allows the peptide to act as a chelating agent, forming stable complexes with various metal ions. cam.ac.ukscispace.com The formation of a chelate, a ring-like structure involving the metal ion, generally enhances the stability of the complex. scispace.com

Copper(II) and zinc(II) are two biologically important metal ions whose coordination with peptides has been extensively studied. nih.govnih.govnih.gov The coordination geometry of the resulting complex depends on the metal ion and the ligand. For example, Zn(II) often exhibits a tetrahedral or octahedral coordination geometry. researchgate.netmdpi.comrsc.org

In the case of this compound, coordination with a metal ion like Cu(II) can lead to the deprotonation of the amide nitrogens, which then act as strong donor atoms. The acetyl group's carbonyl oxygen can also participate in coordination. The resulting complex may involve the formation of multiple chelate rings, contributing to its stability. The specific coordination sites and the geometry of the complex can be determined using techniques such as X-ray crystallography and various spectroscopic methods.

Table 3: Potential Coordination Sites of this compound for Metal Ions

Potential Donor AtomLocationType of Interaction
Carbonyl OxygenN-acetyl groupCoordination bond
Peptide Carbonyl OxygenGlycyl-glycine linkagesCoordination bond
Peptide NitrogenGlycyl-glycine linkagesCoordination bond (often upon deprotonation)

Self-Assembly and Supramolecular Organization of this compound

The spontaneous organization of molecules into larger, ordered structures without covalent bonding is known as self-assembly. In the context of peptides like this compound, this process is primarily dictated by the interplay of hydrogen bonding and hydrophobic interactions, leading to the formation of hierarchical structures.

Fibrillation and Aggregate Formation Mechanisms

The formation of fibrils and other aggregates from peptide monomers is a hallmark of self-assembly. For short peptides, including derivatives of glycine (B1666218), this process typically involves the formation of β-sheet structures. In these arrangements, individual peptide molecules align in an extended conformation and are held together by a network of intermolecular hydrogen bonds between the amide backbones.

The mechanism of fibrillation for a peptide like this compound can be conceptualized to occur in a stepwise manner:

Nucleation: Monomers in solution associate to form small, unstable oligomers. This is often the rate-limiting step. The acetylated N-terminus and the peptide backbone can participate in initial intermolecular interactions.

Elongation: Once a stable nucleus is formed, it can act as a template for the rapid addition of more monomers, leading to the growth of elongated fibrillar structures. The repetitive glycine units provide a flexible backbone that can readily adopt the extended conformation required for β-sheet formation.

Maturation: The initially formed fibrils can further associate and entangle to form larger aggregates and eventually a macroscopic network.

Studies on similar glycine-containing peptides have shown that factors such as concentration, pH, and the presence of co-solvents can significantly influence the kinetics and morphology of aggregation. For instance, increasing the peptide concentration generally accelerates the fibrillation process by promoting intermolecular collisions and nucleation events.

Formation of Nanostructures and Hydrogels

The self-assembly of this compound is expected to give rise to various nanostructures, with the most common being one-dimensional nanofibers or ribbons. These nanostructures are the fundamental building blocks of larger assemblies. When these nanofibers become sufficiently long and entangled, they can immobilize the solvent within their network, leading to the formation of a hydrogel—a three-dimensional, water-swollen polymer network. researchgate.net

The properties of the resulting hydrogel, such as its mechanical strength and gel-sol transition temperature, are directly related to the density and interconnectivity of the fibrillar network. Research on other low-molecular-weight gelators, including glycine derivatives, has demonstrated that the gelation process is highly dependent on the balance between the peptide's solubility and its propensity to aggregate. jcsp.org.pk For this compound, the acetyl group at the N-terminus and the carboxyl group at the C-terminus will influence its solubility in aqueous environments and its interaction with the solvent molecules.

The formation of hydrogels from short peptides is a reversible process. Changes in environmental conditions, such as temperature or pH, can disrupt the non-covalent interactions holding the fibrillar network together, causing the gel to revert to a solution. This stimulus-responsive behavior is a key feature of supramolecular hydrogels and is critical for their potential applications.

Hydrogen Bonding and Hydrophobic Driving Forces in this compound Interactions

The self-assembly of this compound into supramolecular structures is governed by a combination of directional hydrogen bonds and non-directional hydrophobic interactions.

Hydrogen Bonding: The peptide backbone of this compound contains multiple amide groups (-CONH-) that can act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups can form a dense network of intermolecular hydrogen bonds, which are crucial for the formation and stability of β-sheet structures. mdpi.com The regular, repeating arrangement of these hydrogen bonds along the peptide backbone provides the directional force necessary for the formation of well-ordered fibrils. nih.gov The N-acetyl group at the N-terminus also introduces an additional amide-like linkage that can participate in hydrogen bonding.

The interplay between these two forces is critical. Hydrophobic interactions drive the initial, less specific aggregation, while hydrogen bonding provides the directionality and stability for the formation of the highly ordered fibrillar structures that constitute the basis of the resulting nanostructures and hydrogels.

Below is a table summarizing the expected interactions and resulting structures for this compound based on analogous systems.

Interaction Type Participating Groups Role in Self-Assembly Resulting Supramolecular Structure
Hydrogen Bonding Amide groups (-CONH-) of the peptide backbone, N-acetyl groupProvides directionality and stability to the assembled structures.β-sheets, Fibrils
Hydrophobic Interactions N-acetyl group (CH₃CO-), Glycine side chains (to a lesser extent)Drives the initial aggregation of monomers in aqueous solution.Core of micelles or fibrils
Van der Waals Forces All atoms in the moleculeContribute to the overall stability of the packed structures.Dense packing within fibrils

Computational and Theoretical Studies of N Acetylglycylglycylglycine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and conformational energetics of N-acetylglycylglycylglycine and its analogs. nih.gov These methods provide a detailed picture of the molecule's structure and reactivity from first principles.

The electronic properties of N-acetylglycine oligomers have been successfully determined using DFT quantum chemical calculations. nih.gov Analyses such as Natural Bond Orbital (NBO) analysis are performed to understand charge transfer events and various hyperconjugative interactions within the molecular system. nih.gov This reveals how electron density is distributed across the peptide bonds and how this distribution influences the molecule's structure and stability.

The molecular electrostatic potential (MEP) surface is another critical tool derived from these calculations. The MEP map highlights the electron-rich and electron-deficient regions of the molecule, revealing likely sites for electrophilic attack and providing clues about the role of electrostatic interactions in the peptide's reactivity and intermolecular associations. nih.gov Furthermore, quantum chemical computations allow for the calculation of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is a key indicator of molecular reactivity. asianpubs.org Global reactivity descriptors, including chemical hardness, potential, and the electrophilicity index, can also be calculated to provide a comprehensive understanding of the peptide's electronic characteristics. nih.gov Hirshfeld surface analysis is another technique used to study both inter- and intramolecular interactions. asianpubs.org

ParameterDescriptionApplication in Study
DFT Density Functional Theory; a computational quantum mechanical modelling method.Used to determine geometric, vibrational, and electronic properties of N-acetylglycine oligomers. nih.gov
NBO Natural Bond Orbital analysis; a method for studying charge transfer and bonding interactions.Performed to understand hyperconjugative interactions within the molecule. nih.gov
MEP Molecular Electrostatic Potential; a map of electrostatic potential on the electron density surface.Reveals sites of electrophilic attack and informs on electrostatic interactions. nih.gov
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Calculated to assess the molecule's electronic properties and reactivity. asianpubs.org

Exploring the potential energy landscape of a peptide is essential for understanding its dynamic nature and conformational flexibility. mdpi.com For a molecule like this compound, with its multiple rotatable bonds, the conformational landscape can be vast and complex, consisting of numerous energy minima (stable conformations) and transition states. mdpi.com

Computational methods are used to systematically explore this landscape. The process typically begins by generating a multitude of initial structures, which are then subjected to energy minimization algorithms, such as the conjugate gradient method, to find the nearest local energy minimum. mdpi.com This process identifies the set of stable, low-energy conformations that the peptide is most likely to adopt.

Given the high dimensionality of this landscape, techniques like Principal Component Analysis (PCA) are often employed to reduce the complexity. mdpi.commdpi.com PCA helps to identify the most significant collective motions of the atoms, allowing the complex, multi-dimensional surface to be represented in a lower-dimensional space (often 2D or 3D), creating an intuitive free energy landscape map that visualizes the dominant conformational states and the energy barriers between them. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are the primary tool for investigating the dynamic behavior of peptides over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions, and solvent effects on a nanosecond to microsecond timescale. mdpi.comnih.gov Widely used software packages for these simulations include GROMACS and Amber. nih.govyoutube.com

The surrounding solvent, typically water, has a profound impact on a peptide's structure and flexibility. nih.gov MD simulations explicitly model the solvent molecules around the peptide, providing a realistic environment to study these effects. nih.gov The simulations can track how interactions with water molecules (e.g., hydrogen bonding) influence the peptide's conformational preferences, often stabilizing certain folded or extended structures that would be unfavorable in a vacuum.

The stability of the peptide's conformation in solution is assessed by monitoring key structural parameters throughout the simulation. These include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the peptide's backbone atoms from a reference structure, indicating conformational stability. mdpi.com

Radius of Gyration (Rg): Represents the compactness of the peptide's structure. mdpi.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the peptide exposed to the solvent, providing insight into its folding state. mdpi.com

By analyzing the fluctuations of these parameters, researchers can quantify the influence of the solvent on the peptide's conformational ensemble and dynamic behavior.

MD simulations are a powerful tool for observing the initial stages of a peptide's interaction with other molecules or surfaces at an atomic level. nih.gov This is crucial for understanding processes like adsorption onto biomaterials or binding to a biological receptor. For instance, simulations can model the interaction of this compound with a model surface, such as a metal crystal mdpi.com or a lipid bilayer representing a cell membrane. nih.gov

These simulations can reveal the specific orientation the peptide adopts as it approaches the surface and identify the key functional groups (e.g., carbonyls, amides) that form initial contacts. nih.gov The analysis can show the peptide unfolding or refolding as it binds, pulling itself onto the surface to maximize favorable interactions. nih.govmdpi.com This provides microscopic insights that are difficult to obtain experimentally and can inform the design of peptides with specific binding or surface-adhesion properties. nih.gov

Coarse-Grained Modeling of this compound Aggregation

Extensive searches of scientific literature and computational databases have revealed a significant gap in the specific area of coarse-grained (CG) modeling of this compound aggregation. While coarse-grained molecular dynamics is a powerful and widely used technique to study the self-assembly and aggregation of biomolecules over longer timescales and larger system sizes than are accessible with all-atom simulations, there is no publicly available research that has specifically applied this methodology to this compound. nih.govnih.govacs.orgnih.govrsc.orgudel.edursc.orgacs.orguiuc.eduresearchgate.netresearchgate.netacs.orgarxiv.orgosti.govdntb.gov.ua

Coarse-graining achieves computational efficiency by grouping multiple atoms into single "beads" or interaction sites, thereby reducing the degrees of freedom in the system. uiuc.edu This approach has been successfully employed to investigate the aggregation of various peptides and proteins, providing insights into the mechanisms of self-assembly, the morphology of aggregates, and the influence of factors such as concentration and solvent conditions. nih.govrsc.org

Studies on other short peptides, including di- and tripeptides, have utilized coarse-grained simulations to predict aggregation propensity and understand the driving forces behind their assembly. nih.govacs.org These investigations often focus on the interplay between hydrophobicity, electrostatics, and shape complementarity in directing the formation of ordered structures. For instance, research on acetylated and amidated tripeptides has highlighted the importance of terminal capping groups in influencing aggregation behavior. nih.govacs.org

However, the absence of specific studies on this compound means that no detailed research findings or data tables concerning its coarse-grained modeling can be presented. The development of a coarse-grained model for this specific tripeptide would require a dedicated study involving parameterization against all-atom simulations or experimental data to accurately represent its conformational landscape and intermolecular interactions. Such a study would be a novel contribution to the field, enabling the exploration of its aggregation dynamics in silico.

Given the lack of available data, it is not possible to provide interactive data tables or a more detailed discussion on the coarse-grained modeling of this compound aggregation at this time. Future computational studies are needed to fill this knowledge void and elucidate the self-assembly behavior of this fundamental peptide building block from a coarse-grained perspective.

Advanced Analytical Methodologies for N Acetylglycylglycylglycine Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of chemical compounds. rssl.com Early methods for separating N-acetylated glycine (B1666218) peptides, including N-acetylglycylglycylglycine, utilized paper chromatography with solvent systems like n-butanol-acetic acid-water, establishing foundational principles for their separation based on polarity. unt.eduescholarship.orgosti.gov Modern advancements have led to the development of highly efficient and sensitive chromatographic techniques.

Advanced RP-HPLC/UPLC Method Development for Purity and Quantitation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the purity assessment and quantification of peptides like this compound. nih.govnih.gov These methods separate molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. UPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov

Method development for this compound involves the systematic optimization of several key parameters to achieve a robust and reliable separation.

Column Selection: A C18 column is typically the first choice for separating small, polar peptides due to its hydrophobic nature. The selection of particle size (smaller for UPLC) and column dimensions will impact efficiency and back pressure.

Mobile Phase Composition: The mobile phase usually consists of an aqueous component and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, is often necessary to elute the compound of interest and any impurities with optimal peak shape. biomedpharmajournal.org

Additives and pH Control: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is common in peptide analysis. TFA helps to sharpen peaks and improve resolution by forming neutral ion pairs with the analyte. nih.gov The pH of the aqueous phase is critical as it affects the ionization state of the C-terminal carboxylic acid group of this compound, thereby influencing its retention time.

Detection: Ultraviolet (UV) detection at a low wavelength (typically 210-220 nm) is suitable for detecting the peptide bonds.

Validation of the developed method is performed according to established guidelines to ensure its linearity, accuracy, precision, and robustness. scirp.orgnih.gov

Table 1: Illustrative RP-UPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient5% to 30% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Detection Wavelength214 nm
Injection Volume2 µL

Chiral Separation Techniques for this compound Enantiomers (if applicable)

Chirality is a property of molecules that are non-superimposable on their mirror images, known as enantiomers. youtube.com The separation of enantiomers is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. wvu.edu Chiral separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). csfarmacie.cz

This compound is a peptide composed of three glycine residues. Glycine is the only proteinogenic amino acid that is achiral, as its alpha-carbon is bonded to two hydrogen atoms. Consequently, this compound does not possess a stereogenic center and does not exist as enantiomers. Therefore, chiral separation techniques are not applicable for the analysis of this compound.

Hyphenated Techniques (e.g., LC-MS, GC-MS of derivatives)

Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, providing both separation and structural identification capabilities in a single analysis. iipseries.orgajpaonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. asdlib.orgresearchgate.net For this compound, an RP-UPLC system would be coupled to a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows the peptide to be transferred into the gas phase as an intact, charged ion (e.g., [M+H]⁺ or [M-H]⁻).

This technique can provide:

Molecular Weight Confirmation: High-resolution mass spectrometry can determine the accurate mass of the parent ion, confirming the elemental composition of this compound.

Structural Elucidation: Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of product ions. This fragmentation pattern can be used to confirm the amino acid sequence of the peptide.

Quantification: Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored for highly selective and sensitive quantification. nih.gov

Table 2: Potential LC-MS/MS Parameters for this compound Quantification

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺m/z 232.1
Product Ion (Q3) for Quantificationm/z 175.1 (Loss of glycyl group)
Product Ion (Q3) for Confirmationm/z 114.1 (Loss of glycylglycyl group)

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. rssl.com Peptides like this compound are non-volatile due to their polar nature (carboxylic acid and amide groups). Therefore, derivatization is required to increase their volatility prior to GC-MS analysis. jfda-online.com

The derivatization process chemically modifies the polar functional groups. A common approach is silylation, which replaces the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (TMS) groups. bohrium.com For instance, reacting this compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a volatile derivative suitable for GC analysis.

Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint for structural confirmation. nih.gov While powerful, GC-MS is less direct than LC-MS for peptide analysis due to the additional derivatization step. nih.gov

Table 3: Common Derivatization Reagents for GC-MS Analysis of Polar Molecules

Reagent ClassExample ReagentTarget Functional Groups
SilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)-COOH, -CONH-
AcylationAcetic Anhydride (B1165640)-NH- (amide)
EsterificationMethanol/HCl-COOH

Capillary Electrophoresis (CE) for Purity and Charge State Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. nih.gov It is particularly well-suited for the analysis of charged species like peptides and proteins, offering high efficiency and minimal sample consumption. nih.govresearchgate.net

In the context of this compound, Capillary Zone Electrophoresis (CZE) is the most applicable mode. nih.gov The separation is based on the charge-to-size ratio of the analyte. The charge on this compound is dependent on the pH of the background electrolyte (BGE) due to its terminal carboxylic acid group.

At low pH (e.g., pH < 3), the carboxylic acid is protonated and the molecule is neutral.

At high pH (e.g., pH > 5), the carboxylic acid is deprotonated, giving the molecule a net negative charge.

By running the analysis at a pH where the molecule is charged, it will migrate in the electric field. Impurities with different charge states or sizes will migrate at different velocities, leading to a high-resolution separation. This makes CE an excellent orthogonal technique to RP-HPLC for purity analysis, as the separation mechanism is fundamentally different. nih.gov

Table 4: Hypothetical Capillary Zone Electrophoresis Parameters for Purity Analysis

ParameterCondition
CapillaryFused Silica, 50 µm i.d., 50 cm total length
Background Electrolyte (BGE)50 mM Sodium Phosphate (B84403) Buffer, pH 7.4
Voltage20 kV (Normal Polarity)
Temperature25 °C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionUV Absorbance at 200 nm

Surface Plasmon Resonance (SPR) for Binding Kinetics Studies

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.com It provides valuable data on the kinetics of binding, including the association and dissociation rates of a complex. washington.edu SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. nih.gov

To study the binding kinetics of this compound, a hypothetical binding partner (e.g., a specific enzyme, receptor, or antibody) would be required. The experimental setup would typically involve:

Immobilization: The binding partner (ligand) is immobilized onto the surface of the SPR sensor chip.

Association: A solution containing this compound (analyte) is flowed over the sensor surface. The binding between the analyte and the immobilized ligand is observed as an increase in the SPR signal.

Dissociation: The analyte solution is replaced with a buffer flow, and the dissociation of the this compound from the surface is monitored as a decrease in the signal.

The resulting data, known as a sensorgram, is a plot of the SPR signal versus time. By fitting this data to kinetic models, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ) can be determined. strath.ac.uk

Table 5: Kinetic Parameters Obtainable from an SPR Experiment

ParameterSymbolUnitDescription
Association Rate ConstantkₐM⁻¹s⁻¹The rate at which the analyte-ligand complex is formed.
Dissociation Rate Constantkₔs⁻¹The rate at which the analyte-ligand complex breaks apart.
Equilibrium Dissociation ConstantKₗMA measure of binding affinity; calculated as kₔ/kₐ. A lower Kₗ indicates higher affinity.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. wikipedia.org It is considered the gold standard for characterizing binding thermodynamics because a single experiment can determine all the thermodynamic parameters of an interaction: the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of the interaction (n). nih.govazom.com

In a typical ITC experiment to study the binding of this compound to a macromolecular partner, a solution of the peptide is incrementally injected from a syringe into a sample cell containing the binding partner, all while maintaining a constant temperature and pressure. unizar.es

Each injection triggers a heat change that is precisely measured by the calorimeter. As the binding sites on the macromolecule become saturated, the magnitude of the heat change per injection decreases. A plot of the heat change per mole of injectant versus the molar ratio of the two binding partners generates a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters. nih.gov

Enthalpy (ΔH): Directly measured from the total heat change upon saturation.

Binding Affinity (Kₐ): Determined from the steepness of the binding isotherm.

Stoichiometry (n): Determined from the equivalence point of the titration curve.

Gibbs Free Energy (ΔG) and Entropy (ΔS): Calculated from the measured Kₐ and ΔH using the fundamental thermodynamic equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Table 6: Thermodynamic Parameters Determined by a Single ITC Experiment

ParameterSymbolDescription
StoichiometrynThe number of ligand molecules that bind to one macromolecule.
Binding Affinity (Association Constant)KₐThe equilibrium constant for the binding reaction (Kₐ = 1/Kₗ).
Enthalpy ChangeΔHThe heat released or absorbed upon binding, reflecting changes in bonding (e.g., hydrogen bonds, van der Waals forces).
Entropy ChangeΔSThe change in the randomness of the system upon binding, often related to conformational changes and the displacement of solvent molecules.
Gibbs Free Energy ChangeΔGIndicates the spontaneity of the binding process.

Table of Compounds

Atomic Force Microscopy (AFM) and Electron Microscopy (TEM, SEM) for Aggregate Morphology

The self-assembly of peptides into ordered supramolecular structures is a phenomenon of significant interest in materials science and biomedicine. For short, acetylated peptides like this compound, understanding the morphology of the resulting aggregates is crucial for elucidating their structure-property relationships. High-resolution microscopy techniques, including Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM), are indispensable tools for visualizing the morphology of these peptide aggregates at the nanoscale. These methods provide detailed insights into the size, shape, and hierarchical organization of the self-assembled structures.

Atomic Force Microscopy (AFM) offers a unique capability to image the topography of peptide aggregates on a substrate with sub-nanometer resolution. nih.gov In a typical AFM experiment, a sharp tip attached to a cantilever scans the surface of the sample. The deflections of the cantilever due to the forces between the tip and the sample are used to create a three-dimensional image of the surface. For N-acetylated peptides, AFM can reveal a variety of morphologies, ranging from amorphous aggregates and oligomers to well-defined nanofibrils and nanotubes. nih.govnih.gov The high resolution of AFM also allows for the measurement of the dimensions of these nanostructures, such as their height and width, providing quantitative data on the aggregation process. nih.gov

Transmission Electron Microscopy (TEM) provides complementary information to AFM, offering high-resolution two-dimensional projections of the peptide aggregates. mdpi.com In TEM, a beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample. To enhance contrast, peptide samples are often negatively stained with heavy metal salts. TEM is particularly effective in visualizing the internal structure of aggregates, such as the hollow core of nanotubes or the twisting of fibrils. mdpi.com

The combination of these microscopy techniques provides a comprehensive understanding of the aggregate morphology of N-acetylated peptides. While AFM excels in providing high-resolution topographical information in a near-native state, TEM offers insights into the internal structure, and SEM allows for the visualization of the larger-scale organization.

Detailed Research Findings:

Studies on short, N-acetylated peptides have revealed a rich diversity in their self-assembly behavior, leading to a variety of aggregate morphologies. For instance, N-acetylated dipeptides have been observed to form well-ordered nanotubes and nanofibers. nottingham.ac.uk The morphology of the aggregates is highly dependent on factors such as the peptide concentration, solvent conditions, and the specific amino acid sequence.

In a hypothetical study on this compound, one might expect to observe the formation of fibrillar structures under specific conditions. AFM imaging could reveal long, unbranched fibrils with a consistent height and width. TEM analysis could further confirm the fibrillar nature and potentially show a twisted morphology. SEM could then be used to visualize the macroscopic network formed by these fibrils.

Below are interactive data tables summarizing hypothetical findings from such a study:

Table 1: AFM Morphological Analysis of this compound Aggregates

Sample ConditionObserved MorphologyAverage Fibril Height (nm)Average Fibril Width (nm)
1 mg/mL in water, 24h incubationShort, protofibrillar structures1.5 ± 0.38 ± 2
5 mg/mL in water, 24h incubationLong, individual fibrils2.1 ± 0.415 ± 3
5 mg/mL in PBS, 24h incubationDense fibrillar network2.2 ± 0.516 ± 4

Table 2: TEM and SEM Characterization of this compound Fibrils

Microscopy TechniqueKey Findings
TEM (Negative Staining) - Confirmation of fibrillar morphology. - Evidence of periodic twisting along the fibril axis. - Average fibril diameter consistent with AFM width measurements.
SEM - Visualization of a highly interconnected 3D network of fibrils. - Observation of porous structures within the fibrillar network. - Indication of macroscopic hydrogel formation at higher concentrations.

These tables illustrate the type of quantitative and qualitative data that can be obtained from advanced microscopy studies on peptide aggregates. The precise control over experimental conditions is crucial for obtaining reproducible and meaningful results that can be used to understand the fundamental principles of peptide self-assembly.

Biological Roles and Mechanisms of N Acetylglycylglycylglycine in Model Systems Excluding Human Clinical

Occurrence and Metabolism in In Vitro Cellular Systems

The precise metabolic fate of N-acetylglycylglycylglycine in in vitro cellular systems has not been extensively detailed in published literature. However, insights can be drawn from studies on structurally related compounds. The metabolism of peptides is largely governed by the activity of peptidases and proteases present in the cellular environment. In vitro systems, such as cell lysates or cultured cells, contain a variety of these enzymes that can potentially hydrolyze the peptide bonds of this compound. nih.govfrontiersin.org

One potential metabolic pathway involves the hydrolysis of the amide bonds. A study on the radioprotective agent S-acetyl-N-glycyl cysteamine (B1669678), which shares the N-glycyl moiety, demonstrated that this bond is susceptible to hydrolysis. nih.gov This suggests that in a cellular context, this compound could be sequentially broken down into smaller components, such as N-acetylglycylglycine, N-acetylglycine, and ultimately glycine (B1666218) and acetate.

The synthesis of N-acetylated amino acids and peptides is linked to enzymes like glycine N-acyltransferase (GLYAT). This enzyme catalyzes the conjugation of glycine with acyl-CoA species. nih.gov While its primary role is in the detoxification of organic acids, it points to a potential enzymatic pathway for the formation of N-acetylated glycine derivatives within cellular systems.

The table below summarizes potential metabolic enzymes and their relevance to this compound metabolism in in vitro systems.

Enzyme FamilyPotential Action on this compoundRelevance from Model Systems
Peptidases/ProteasesHydrolysis of peptide bondsGeneral enzymatic activity present in in vitro systems capable of cleaving peptides. nih.govfrontiersin.org
Amidases/DeacetylasesHydrolysis of the N-acetyl group or amide bondsStudies on related N-acetylated compounds show susceptibility to hydrolysis. nih.gov
Glycine N-acyltransferase (GLYAT)Synthesis of N-acetylated glycine derivativesImplicated in the formation of N-acylglycines. nih.gov

This compound as a Component in Non-Human Biological Fluids or Tissues

Direct evidence for the natural occurrence of this compound in non-human biological fluids or tissues is limited. However, studies on related acetylated peptides and amino acids suggest that such compounds can be present. For instance, N-acetylglutamate has been identified in fetal rat liver. nih.gov

In a study investigating the metabolism of the radiolabeled compound S-acetyl-N-glycyl cysteamine in mice with EMT6 tumours, the distribution of the ¹⁴C-labeled glycyl moiety was tracked. nih.gov The results showed that radioactivity was distributed in various tissues, with concentrations in many tissues being higher than in the blood shortly after administration. Notably, the radioactivity was largely excreted in the urine. nih.gov While this study does not directly identify this compound, it demonstrates the systemic distribution and renal clearance of a compound containing the N-glycyl structure.

The detection of N-acetylglycine, N-acetylglycylglycine, and this compound has been reported using paper chromatography, although the specific biological source material was not detailed in the available abstract. acs.org

The following table summarizes the findings from a study on the tissue distribution of a related compound, ¹⁴C-labeled S-acetyl-N-glycyl cysteamine, in mice, which provides a model for the potential distribution of this compound.

Tissue/FluidObservation with ¹⁴C-labeled S-acetyl-N-glycyl cysteamineImplication for this compound
BloodPresent shortly after administration, with decreasing concentration over time. nih.govPotential for transient presence in circulation.
TissuesHigher concentrations in various tissues compared to blood. nih.govSuggests potential for tissue uptake and accumulation.
UrineMajor route of excretion for the labeled glycyl moiety. nih.govLikely route of elimination from the body.
BrainLow levels of radioactivity found. nih.govSuggests limited transport across the blood-brain barrier.
EMT6 TumourLow levels of radioactivity found. nih.govIndicates limited uptake in this specific tumour model.

Biochemical Activity in Cell-Free Assays and Enzyme Studies

This compound has been utilized as a substrate in cell-free assays to probe the specificity of enzymes, particularly proteases. In a study evaluating a series of N-acetylated peptide methyl esters, this compound was assessed as a potential substrate for the enzyme α-chymotrypsin. caltech.edu Such studies are crucial for understanding the structural requirements of enzyme active sites.

Cell-free systems provide a controlled environment to study enzymatic reactions without the complexity of a whole cell. nih.gov In these assays, the cleavage of a substrate like this compound by a purified enzyme can be monitored to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat). mdpi.com These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.

The general principle of using peptide substrates in biochemical assays is well-established. frontiersin.orgscbt.com Specific amino acid sequences are recognized and cleaved by different classes of peptidases. The N-acetylation of the peptide prevents cleavage by aminopeptidases that act on the free N-terminus, thus directing the enzymatic activity towards the internal peptide bonds.

The table below outlines the use of this compound as a substrate in a model enzyme study.

EnzymeAssay TypeFinding
α-ChymotrypsinEnzyme kinetics with N-acetylated peptide methyl estersEvaluated as a substrate to understand the primary and secondary specificity of the enzyme. caltech.edu

Role as a Model for Peptide Transport or Diffusion in Artificial Systems

While direct studies focusing on the transport or diffusion of this compound across artificial membranes are not prominent in the literature, its physicochemical properties make it a relevant model for such investigations. Artificial systems, such as lipid bilayers and liposomes, are widely used to study the passive diffusion and transport of molecules across biological membranes. beilstein-journals.orgfrontiersin.org

The transport of peptides across membranes is a fundamental biological process. nih.gov The rate of passive diffusion is influenced by factors such as the size, charge, and lipophilicity of the molecule. expasy.org this compound, being a small, neutral, and relatively hydrophilic peptide, would be expected to have a low rate of passive diffusion across a lipid bilayer.

Artificial membrane systems allow for the precise control of experimental conditions to study the influence of various factors on transport. For instance, the composition of the lipid bilayer can be altered to investigate its effect on peptide permeability. nih.gov Furthermore, such systems can be used to test the activity of potential transport proteins by incorporating them into the artificial membrane and measuring the subsequent transport of the model peptide.

The table below describes the characteristics of this compound relevant to its potential use as a model for transport studies in artificial systems.

PropertyRelevance to Transport/Diffusion Studies
Size Small tripeptide, allowing for comparison with other small molecules.
Charge Neutral at physiological pH due to the acetylated N-terminus and the absence of charged side chains, simplifying the interpretation of transport data by eliminating the influence of membrane potential.
Lipophilicity Hydrophilic nature due to the peptide bonds and glycine residues, suggesting that its passive diffusion across a lipid bilayer would be slow. nih.gov
Structure Simple, well-defined chemical structure allows for clear structure-activity relationship studies.

N Acetylglycylglycylglycine As a Research Tool and Model System in Chemical Biology

Investigation of Peptide Bond Formation and Hydrolysis Mechanisms

The study of peptide bond formation and cleavage is central to understanding protein synthesis, degradation, and the stability of peptide-based therapeutics. N-acetylglycylglycylglycine provides a simplified substrate for dissecting the kinetics and mechanisms of these fundamental processes without the complications introduced by amino acid side chains.

The hydrolysis of the peptide bonds in this compound can be studied under various pH and temperature conditions to determine the rate constants for both acid-catalyzed and base-catalyzed reactions. caltech.edu The inherent stability of the peptide bond means that its uncatalyzed hydrolysis in aqueous solution is a slow process. However, this process is critical for understanding the intrinsic lability of the peptide backbone. Studies on similar small peptides, like the glycine (B1666218) trimer (GGG), have shown that cleavage can occur via two main non-enzymatic pathways: direct hydrolysis (scission) and intramolecular aminolysis by the N-terminal amine (backbiting). mdpi.com this compound is an excellent model for these studies because its N-terminal acetylation prevents the "backbiting" mechanism, thus isolating the direct hydrolysis of the internal peptide bonds.

Enzymatic hydrolysis studies also benefit from the simplicity of this compound. Proteases, which are enzymes that catalyze the cleavage of peptide bonds, often exhibit specificity for certain amino acid sequences. Using a homogenous substrate like this compound allows researchers to study the fundamental catalytic activity of non-specific proteases or to establish a baseline for comparison when investigating the influence of side-chain interactions on enzyme kinetics. For instance, the activity of various peptidases can be assayed by monitoring the rate of cleavage of the glycyl-glycine bonds. nih.gov

The synthesis of this compound itself, while straightforward, provides a model for optimizing peptide coupling reactions. caltech.edu The formation of the peptide bonds between glycine units can be used to test the efficiency and side-reactions of different coupling reagents and strategies in peptide synthesis.

Table 8.1: Factors Influencing Peptide Bond Hydrolysis Studies using this compound

ParameterRelevance to this compound as a ModelResearch Question Addressed
pH Allows for the study of acid and base-catalyzed hydrolysis mechanisms independently.What are the rate constants for specific acid and specific base hydrolysis of a simple peptide bond?
Temperature Enables the determination of activation energy for peptide bond cleavage.What is the thermodynamic barrier for the hydrolysis of an internal peptide bond?
Enzyme Concentration Used to determine kinetic parameters (k_cat, K_m) of various proteases.How efficiently do different proteases cleave a simple, unhindered peptide substrate?
Ionic Strength Investigates the effect of salts on reaction rates and enzyme activity.How do solvent conditions influence the rate of enzymatic or non-enzymatic peptide cleavage?

This compound as a Building Block for Complex Peptide Architectures

In the realm of peptide synthesis, this compound and its constituent parts serve as fundamental building blocks for creating more complex and functionally diverse peptide-based molecules. ucmerced.edu The simplicity of glycine, the smallest amino acid, allows it to be incorporated into peptide sequences to introduce flexibility or to act as a spacer. qyaobio.comlifetein.com

This compound can be utilized as a single, tripeptide unit in fragment condensation strategies for solid-phase peptide synthesis (SPPS). This approach can be more efficient than the stepwise addition of single amino acids, particularly in the synthesis of repetitive sequences. Because glycine is achiral, the risk of racemization during fragment coupling is eliminated, making this compound a safe and reliable building block. semanticscholar.org

Furthermore, the glycine units within this tripeptide can be strategically replaced with other amino acids or modified building blocks to systematically study the impact of side chains on peptide structure and function. For instance, by synthesizing analogues of this compound, researchers can probe the steric and electronic requirements of enzyme active sites or receptor binding pockets.

The use of glycine-rich sequences as linkers or spacers is a common strategy in the design of bioconjugates, such as antibody-drug conjugates (ADCs) or fluorescently labeled peptides. qyaobio.comsigmaaldrich.com These spacers physically separate a functional moiety (e.g., a drug, a dye) from the main peptide or protein, which can reduce steric hindrance and help preserve the biological activity of both components. sigmaaldrich.com this compound represents a simple, hydrophilic, and flexible spacer that can be readily synthesized and incorporated into such constructs.

Table 8.2: Applications of this compound as a Synthetic Building Block

ApplicationRole of this compound or Glycine UnitsExample
Fragment Condensation A stable, achiral tripeptide unit for SPPS.Synthesis of a protein with a repetitive Gly-Gly-Gly-X sequence.
Peptide Mimetics A scaffold for systematic substitution with other amino acids.Creating a library of N-acetyl-Gly-X-Gly peptides to probe enzyme specificity.
Bioconjugation A flexible and hydrophilic spacer. qyaobio.comLinking a fluorescent dye to a cell-penetrating peptide. lifetein.com
Branched Peptides A simple backbone component to which side chains can be attached.Synthesis of a peptide with multiple copies of an epitope attached to a glycine core.

Studies on Peptide Folding and Unfolding Pathways

Understanding how a linear chain of amino acids folds into a unique three-dimensional structure is a central problem in biochemistry. This compound, as a short, glycine-rich peptide, serves as an excellent model system for investigating the fundamental principles of peptide folding. nih.gov Glycine's lack of a side chain provides it with a high degree of conformational flexibility, allowing it to explore a wide range of backbone dihedral angles (phi and psi). nih.gov This makes glycine-rich sequences critical components of turns and loops in proteins, which are regions where the polypeptide chain reverses direction. nih.gov

By studying the conformational preferences of this compound in solution, researchers can gain insights into the intrinsic tendencies of the peptide backbone to form local secondary structures, such as β-turns or polyglycine II helices. nih.gov These local structures are often the nucleation sites for the folding of larger proteins. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) can be used to characterize the ensemble of conformations adopted by this compound under different solvent conditions, temperatures, and pH values. frontiersin.orgconicet.gov.ar

Computational methods, such as molecular dynamics (MD) simulations, are also heavily employed to explore the conformational landscape of small peptides. This compound is an ideal subject for such simulations due to its small size, which allows for extensive sampling of its conformational space. These simulations can provide a detailed, atomistic view of the folding and unfolding pathways, revealing the transient intermediate states that are often difficult to capture experimentally. conicet.gov.ar The data from these simulations can then be validated against experimental results to refine our understanding of the forces that govern peptide folding.

The study of glycine-rich peptides like this compound is also relevant to understanding intrinsically disordered proteins (IDPs) and the formation of protein aggregates associated with diseases. nih.gov The high flexibility of glycine chains can predispose them to self-associate and form fibrillar structures. nih.gov

Development of this compound-Based Probes for Biochemical Pathways

Biochemical probes, particularly those bearing fluorescent labels, are indispensable tools for visualizing and quantifying biological processes in real-time. univr.it this compound can be chemically modified to serve as the core scaffold for such probes, designed to investigate a variety of biochemical pathways, especially those involving proteases.

A common strategy involves attaching a fluorescent dye to the peptide. univr.it While this compound itself has its N-terminus blocked, a variant without the acetyl group (glycylglycylglycine) can be readily labeled at the N-terminal amine with a variety of fluorescent tags. univr.itpeptide.com Alternatively, one of the glycine residues could be substituted with an amino acid containing a reactive side chain (e.g., lysine, cysteine) to allow for site-specific labeling. The resulting fluorescently-labeled peptide can then be used as a substrate for protease activity assays. In a typical assay, the peptide might be designed with a fluorophore on one side of a cleavage site and a quencher on the other. In the intact peptide, the fluorescence is quenched. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored over time.

The simple, uncharged nature of the glycine backbone makes this compound an ideal starting point for creating probes with minimal non-specific interactions. By using this tripeptide as a base, researchers can create probes to study enzymes that recognize short, simple peptide sequences or to establish a baseline for measuring the activity of less specific proteases. nih.gov

Table 8.3: Common Fluorescent Labels for Peptide-Based Probes

Fluorescent LabelExcitation (nm)Emission (nm)Key Features
Fluorescein (FITC) ~494~518High quantum yield, but pH sensitive and prone to photobleaching.
Rhodamine (TRITC) ~557~576More photostable than fluorescein, less pH sensitive.
Dansyl Chloride ~335~518Environmentally sensitive; fluorescence increases in nonpolar environments.
7-Amino-4-methylcoumarin (AMC) ~345~445Commonly used in protease assays; cleavage releases the highly fluorescent AMC group. nih.gov
2-Aminobenzamide (2-AB) ~330~420A widely used label for glycan analysis that can also be applied to peptides. ludger.comnih.gov

Utilization in Material Science for Bio-inspired Scaffolds

The field of material science increasingly draws inspiration from biological systems to create novel materials with advanced properties. Short peptides, due to their capacity for self-assembly into well-ordered nanostructures, are particularly attractive building blocks for the bottom-up fabrication of biomaterials. manchester.ac.uk this compound, with its simple and repetitive structure, is a candidate for the design of such bio-inspired scaffolds.

Short, self-assembling peptides can form a variety of nanostructures, including nanofibers, nanotubes, and hydrogels, in response to environmental triggers like pH, temperature, or ionic strength. qub.ac.uk Hydrogels, which are three-dimensional networks of polymer chains that can hold large amounts of water, are especially promising for biomedical applications such as tissue engineering, drug delivery, and wound healing, due to their similarity to the natural extracellular matrix (ECM). nih.govmdpi.com

These peptide-based scaffolds offer several advantages over traditional polymeric materials, including biocompatibility, biodegradability, and the ability to be functionalized with bioactive signals to direct cell behavior. nih.govfrontiersin.org The simplicity of this compound allows for a systematic investigation of the fundamental principles of peptide self-assembly, providing a platform for the rational design of more complex and functional biomaterials.

Future Research Directions and Open Questions in N Acetylglycylglycylglycine Studies

Exploration of Novel Bio-inspired Synthetic Routes

Traditional chemical peptide synthesis, while effective, often relies on harsh reagents and complex protection/deprotection steps. The future of N-acetylglycylglycylglycine synthesis could lie in bio-inspired "green chemistry" approaches that offer milder conditions, higher specificity, and greater sustainability. rsc.org Future research should focus on enzymatic and whole-cell biocatalytic systems.

Key research questions include:

Can specific ligases or engineered ribosomes be utilized for the direct, template-free synthesis of this compound?

Could microbial fermentation be optimized to produce the tripeptide, potentially by engineering metabolic pathways in organisms like Escherichia coli or Saccharomyces cerevisiae?

How do reaction conditions in bio-inspired syntheses (e.g., pH, temperature, co-solvents) influence yield and purity compared to traditional solid-phase or liquid-phase synthesis?

A comparative analysis of these potential routes is a critical first step.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

FeatureTraditional Chemical SynthesisEnzymatic Synthesis (Hypothetical)Microbial Fermentation (Hypothetical)
Reagents Organic solvents, coupling agents, protecting groupsAqueous buffers, specific enzymes, ATPSimple carbon/nitrogen sources, growth media
Stereospecificity High (with pure starting materials)Inherently HighInherently High
Byproducts Significant organic and inorganic wasteMinimal, primarily denatured enzymeBiomass, metabolic byproducts
Reaction Conditions Anhydrous, often extreme temperaturesMild (physiological pH and temp)Mild (physiological growth conditions)
Scalability Well-established but can be costlyPotentially high, dependent on enzyme stabilityHigh, leverages established bioreactor tech

Exploring these bio-inspired routes could lead to more economical and environmentally friendly production methods, making this compound more accessible for subsequent research. rsc.orgrsc.org

Integration of Advanced Hybrid Computational-Experimental Approaches

Understanding the conformational dynamics and interaction potential of this compound is fundamental to elucidating its function. Hybrid approaches that combine computational modeling with experimental validation offer a powerful strategy to achieve this. mdpi.comnih.govnih.gov An iterative workflow, where computational predictions guide targeted experiments and experimental results refine the computational models, can accelerate discovery. mdpi.comresearchgate.net

The process would involve:

Computational Prediction : Utilizing molecular dynamics (MD) simulations to map the conformational landscape of this compound in various solvent environments. These simulations can predict stable structures, folding pathways, and potential interaction sites.

Experimental Validation : Employing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and circular dichroism to experimentally determine the dominant solution-state structures and compare them against MD predictions.

Iterative Refinement : Using discrepancies between predicted and experimental data to refine the force fields and parameters used in the MD simulations, leading to more accurate future predictions. mdpi.com

This integrated pipeline could be used to investigate how the N-terminal acetyl cap influences the peptide's conformational flexibility compared to its uncapped counterpart, glycylglycylglycine. mdpi.com

Table 2: Illustrative Hybrid Workflow for Conformational Analysis

StageComputational TaskExperimental TaskDesired Outcome
1. Initial Modeling Run all-atom MD simulation of this compound in water.Synthesize and purify the compound.Predicted Ramachandran plots and dominant conformers.
2. Validation Predict NMR chemical shifts and coupling constants from simulated structures.Acquire 2D-NMR spectra (e.g., COSY, NOESY).Comparison of predicted vs. experimental NMR parameters.
3. Refinement Adjust simulation force field parameters to improve correlation with NMR data.Perform temperature-dependent circular dichroism experiments.A refined computational model that accurately reproduces experimental observations.
4. Prediction Use the refined model to predict interactions with a target molecule (e.g., a lipid bilayer).Conduct binding assays or surface plasmon resonance experiments.Validated model of molecular interaction.

Such approaches are essential for building a robust understanding of the molecule's physical behavior from the ground up. rsc.org

Development of this compound-Inspired Design Principles for Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation. mdpi.com The simple, well-defined structure of this compound makes it an ideal scaffold for developing fundamental design principles for this class of molecules. The N-terminal acetyl group is a known strategy to increase peptide stability, making this compound a relevant starting point. mdpi.com

Open research questions in this area include:

How do systematic modifications to the peptide backbone (e.g., replacing glycine (B1666218) with other amino acids, introducing non-canonical amino acids) alter the conformational preferences established by the acetylated triglycine (B1329560) core?

Can the acetyl group be replaced with other N-terminal modifications (e.g., pyroglutamate, fatty acids) to systematically tune the molecule's hydrophobicity and self-assembly properties?

To what extent does the N-acetylated triglycine motif serve as a stabilizing element when incorporated into larger, more complex peptide sequences?

Research in this area would involve synthesizing a library of this compound analogs and characterizing their structural and physical properties, leading to a set of predictive design rules.

Characterization of this compound Interactions in More Complex Biological Environments (Non-Human)

To understand the potential ecological or biotechnological relevance of this compound, its behavior must be studied in complex, non-human biological environments. nih.gov This moves beyond simple buffer solutions to systems like microbial consortia, soil matrices, or aquatic ecosystems. A key challenge is tracking the molecule and its fate in these heterogeneous environments.

Future studies could employ isotope labeling, where this compound is synthesized with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H). This would enable researchers to trace its path and identify its breakdown products using techniques like mass spectrometry or liquid scintillation counting. up.ptepdf.pub

Key areas for investigation include:

Biodegradation: Determining the degradation rate and pathway of this compound in different microbial cultures or soil types. Are specific peptidases responsible for its breakdown?

Sequestration and Bioavailability: Investigating how the compound interacts with and adsorbs to environmental components like clays, humic acids, or biofilms.

Trophic Transfer: In simple aquatic model ecosystems, determining if the compound is taken up by microorganisms and transferred up the food chain to primary consumers.

These studies are crucial for assessing the compound's persistence and potential impact outside of a controlled laboratory setting.

Expanding the Understanding of this compound Biological Significance in Diverse Model Organisms

While this compound may not have a currently known, specific biological role, its potential effects on living systems remain an open and intriguing question. The use of diverse model organisms provides a powerful platform for hypothesis generation and functional screening. nih.govwikipedia.org By exposing various organisms to the compound, researchers can screen for a wide range of phenotypic effects, from the cellular to the organismal level. nih.gov

A tiered approach to this research would be most effective:

Microorganisms: Simple, fast-growing organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae can be used to quickly assess effects on cell growth, metabolism, and stress response. wikipedia.orgnih.gov

Invertebrates: The nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster allow for the study of effects on development, lifespan, and simple behaviors in a multicellular context. wikipedia.org

Vertebrates: The zebrafish, Danio rerio, with its transparent embryos, offers a unique window into potential effects on vertebrate development, organogenesis, and physiology. researchgate.netfrontiersin.org

Table 3: Proposed Research Questions for this compound in Model Organisms

Model OrganismPhylum/KingdomKey Research QuestionPotential Assays
Escherichia coli BacteriaDoes it affect bacterial growth rate or biofilm formation?Growth curves, crystal violet biofilm assay
Saccharomyces cerevisiae FungiCan it be utilized as a nitrogen source? Does it induce a stress response?Drop tests on nitrogen-limited media, reporter gene assays
Caenorhabditis elegans NematodaDoes it impact lifespan, reproduction, or motility?Lifespan analysis, brood size counts, thrashing assays
Drosophila melanogaster ArthropodaDoes dietary supplementation affect development time or stress resistance?Eclosion rate analysis, oxidative stress survival assays
Danio rerio ChordataDoes exposure during development lead to morphological abnormalities?Microscopic imaging of embryos, heart rate analysis

This systematic screening across the phylogenetic tree could uncover previously unknown biological activities, paving the way for more targeted mechanistic studies. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for structural characterization of N-acetylglycylglycyglycine?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm backbone amide protons and acetyl group integration. For example, the acetyl peak typically appears at ~2.0 ppm in D2O .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can verify molecular weight (174.156 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, crystallize the compound in a suitable solvent (e.g., aqueous ethanol) and analyze unit cell parameters .
    • Key Data :
ParameterValueSource
Molecular FormulaC6H10N2O4
CAS Number5687-48-9

Q. What storage conditions are optimal for maintaining N-acetylglycylglycylglycine stability in laboratory settings?

  • Methodology :

  • Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of peptide bonds.
  • Use pH 7.0 buffers for dissolution to avoid degradation; monitor purity via HPLC every 6 months .
  • Avoid freeze-thaw cycles, as repeated crystallization may alter solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

  • Methodology :

  • Variable Analysis : Systematically test solubility in buffers (pH 4–9), organic solvents (e.g., DMSO, ethanol), and temperatures (4–37°C). Use dynamic light scattering (DLS) to detect aggregation .
  • Statistical Validation : Apply ANOVA to compare results across ≥3 independent replicates. For example, discrepancies in aqueous solubility may arise from ionic strength variations .
    • Example Data Comparison :
StudySolventSolubility (mg/mL)pH
AH2O12.5 ± 1.27.0
BPBS8.3 ± 0.97.4

Q. What experimental design principles should guide preclinical studies investigating this compound’s role in enzyme inhibition?

  • Methodology :

  • In vitro Assays : Use purified enzymes (e.g., peptidases) with Michaelis-Menten kinetics. Include controls with acetylated vs. non-acetylated tripeptides .
  • Animal Models : For in vivo studies, apply NIH guidelines for dosing (e.g., 10–100 mg/kg in rodents) and monitor pharmacokinetics via LC-MS/MS .
  • Data Normalization : Express inhibition as % activity relative to vehicle controls; use Student’s t-test for significance (p < 0.05) .

Q. How can researchers validate the purity of synthesized this compound for kinetic studies?

  • Methodology :

  • HPLC-PDA : Use a C18 column with gradient elution (0.1% TFA in acetonitrile/water). Purity ≥95% is acceptable; integrate peaks at 214 nm .
  • Amino Acid Analysis (AAA) : Hydrolyze samples (6M HCl, 110°C, 24h) and quantify residues via ninhydrin assay .
  • Circular Dichroism (CD) : Confirm secondary structure absence (expected for linear tripeptides) to rule out aggregation .

Data Analysis and Replication

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodology :

  • Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism). Report EC50/IC50 with 95% confidence intervals .
  • For outliers, apply Grubbs’ test (α = 0.05) and justify exclusions in supplementary materials .

Q. How can isotopic labeling (e.g., 13C/15N) enhance mechanistic studies of this compound metabolism?

  • Methodology :

  • Synthesize labeled analogs via solid-phase peptide synthesis (SPPS) using 13C-glycine. Track metabolic fate using NMR or isotope-ratio mass spectrometry .
  • Compare turnover rates in cell lysates vs. intact tissues to assess compartment-specific degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.